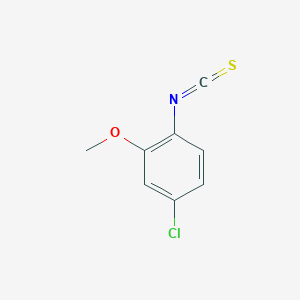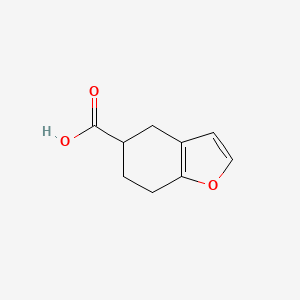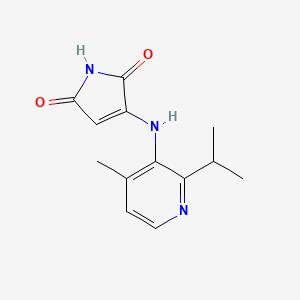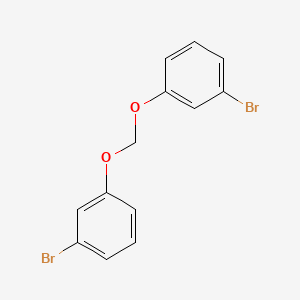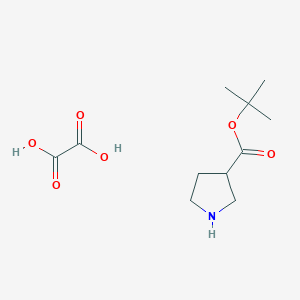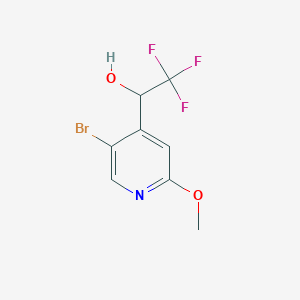
5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol typically involves the bromination of 2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.
化学反応の分析
Types of Reactions
5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 2-Methoxy-alpha-(trifluoromethyl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The methoxy group can also contribute to the compound’s overall electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns.
2-Bromo-5-(trifluoromethyl)pyridine: Lacks the methoxy group, leading to different chemical properties.
2-Methoxy-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its reactivity.
Uniqueness
5-Bromo-2-methoxy-alpha-(trifluoromethyl)pyridine-4-methanol is unique due to the combination of its bromine, methoxy, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C8H7BrF3NO2 |
|---|---|
分子量 |
286.05 g/mol |
IUPAC名 |
1-(5-bromo-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H7BrF3NO2/c1-15-6-2-4(5(9)3-13-6)7(14)8(10,11)12/h2-3,7,14H,1H3 |
InChIキー |
GBQMFRAVEDDRCG-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C(C(F)(F)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



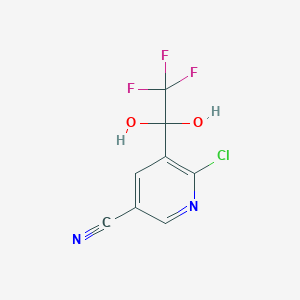
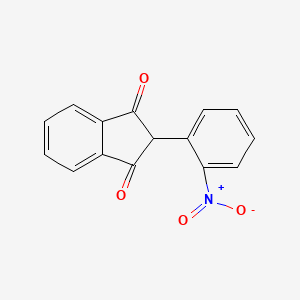
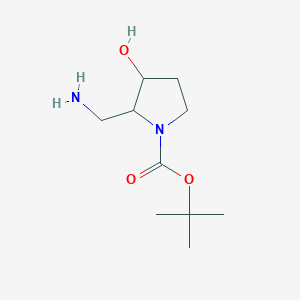
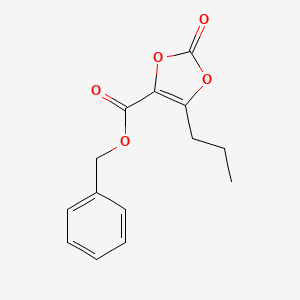

![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
